molecular formula C40H26N8O3 B11102066 2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile)

2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile)

Cat. No.: B11102066
M. Wt: 666.7 g/mol
InChI Key: JWPBFOABHYMPPB-UHFFFAOYSA-N
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Description

The compound “2-({[4-(4-{[(E)-1-(4-CYANO-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)METHYLIDENE]AMINO}PHENOXY)PHENYL]IMINO}METHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” is a complex organic molecule that features multiple functional groups, including cyano, hydroxy, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could involve:

    Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This could be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Hydroxy and Cyano Groups: These functional groups could be introduced through selective functionalization reactions.

    Formation of the Imine Linkage: This step might involve a condensation reaction between an aldehyde and an amine.

    Final Assembly: The final step could involve coupling the various fragments together under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction conditions to optimize product formation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Use as a probe to study biological processes.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic tools.

Industry

    Materials Science:

    Organic Electronics: Use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibition or activation of enzymes.

    Receptor Interaction: Modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a][1,3]benzimidazole Derivatives: Compounds with similar core structures.

    Cyano-Substituted Compounds: Compounds with cyano functional groups.

    Hydroxy-Substituted Compounds: Compounds with hydroxy functional groups.

Uniqueness

This compound is unique due to its combination of multiple functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C40H26N8O3

Molecular Weight

666.7 g/mol

IUPAC Name

2-[[4-[4-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylideneamino]phenoxy]phenyl]iminomethyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C40H26N8O3/c1-23-29(19-41)37-45-33-7-3-5-9-35(33)47(37)39(49)31(23)21-43-25-11-15-27(16-12-25)51-28-17-13-26(14-18-28)44-22-32-24(2)30(20-42)38-46-34-8-4-6-10-36(34)48(38)40(32)50/h3-18,21-22,49-50H,1-2H3

InChI Key

JWPBFOABHYMPPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1C=NC4=CC=C(C=C4)OC5=CC=C(C=C5)N=CC6=C(N7C8=CC=CC=C8N=C7C(=C6C)C#N)O)O)C#N

Origin of Product

United States

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